1-(3-Carboxyphenyl)-2-methyl piperazine is a chemical compound characterized by its piperazine ring substituted with a carboxyphenyl group and a methyl group. The molecular formula is C12H16N2O2, and it has a molecular weight of 220.27 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of functional groups that can engage in various
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Research indicates that 1-(3-Carboxyphenyl)-2-methyl piperazine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and its effects on certain cancer cell lines. The compound's ability to interact with specific biological targets may contribute to its therapeutic potential, making it a candidate for further pharmacological studies .
Several synthesis methods have been developed for producing 1-(3-Carboxyphenyl)-2-methyl piperazine:
1-(3-Carboxyphenyl)-2-methyl piperazine has several applications:
Studies exploring the interactions of 1-(3-Carboxyphenyl)-2-methyl piperazine with biological systems have shown promising results. The compound may inhibit specific enzymes or bind to receptors involved in disease pathways, highlighting its potential therapeutic effects. Further research is required to elucidate the precise mechanisms of action and interaction profiles .
1-(3-Carboxyphenyl)-2-methyl piperazine shares structural similarities with several other compounds. Here are some notable analogs:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Carboxyphenyl)-2-methyl piperazine | Structure | Different phenyl substitution |
| 1-(4-Carboxyphenyl)-2-methyl piperazine | Not available | Variation in phenyl position |
| 1-(3-Carboxyphenyl)-4-methyl piperazine | Not available | Different methyl position on the ring |
| 1-(3-Carboxyphenyl)-3-ethyl piperazine | Not available | Ethyl substitution instead of methyl |
The uniqueness of 1-(3-Carboxyphenyl)-2-methyl piperazine lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties, making it a valuable candidate for further research and development .